molecular formula C15H13N5O2S B4984798 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B4984798
M. Wt: 327.4 g/mol
InChI Key: ABOVPCVHINLEDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves several key steps, including alkylation and aminolysis. For instance, a series of novel compounds with thiazole and thiadiazole fragments were synthesized by alkylation of potassium salts and aminolysis of activated acids with N,N’-carbonyldiimidazole (Kovalenko et al., 2012). These synthesis methods are crucial for creating the desired chemical structures that exhibit the targeted biological activities.

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various analytical techniques, including IR, 1H NMR, MS, and EI-MS analysis. These methods provide detailed information about the molecular composition and structure, essential for understanding the compound's biological activity and chemical properties. For example, the structure of substituted 2-[(2-Oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments was determined using these techniques, which is crucial for the synthesis and analysis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide derivatives (Kovalenko et al., 2012).

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-12(17-15-19-18-13(23-15)9-5-6-9)7-20-8-16-11-4-2-1-3-10(11)14(20)22/h1-4,8-9H,5-7H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOVPCVHINLEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

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